
2-Bromo-3-methylbenzofuran chemical
properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromo-3-methylbenzofuran

Cat. No.: B15323008 Get Quote

An In-depth Technical Guide to 2-Bromo-3-
methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

synthesis, and reactivity of 2-Bromo-3-methylbenzofuran. The information is intended to

support research and development activities in medicinal chemistry and materials science

where this heterocyclic compound serves as a valuable building block.

Chemical Properties and Structure
2-Bromo-3-methylbenzofuran, with the CAS number 38281-48-0, is a substituted aromatic

heterocyclic compound. Its structure consists of a benzene ring fused to a furan ring, with a

bromine atom at the 2-position and a methyl group at the 3-position of the furan ring.

1.1. Physicochemical Properties

The key physicochemical properties of 2-Bromo-3-methylbenzofuran are summarized in the

table below for easy reference.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15323008?utm_src=pdf-interest
https://www.benchchem.com/product/b15323008?utm_src=pdf-body
https://www.benchchem.com/product/b15323008?utm_src=pdf-body
https://www.benchchem.com/product/b15323008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15323008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 38281-48-0 [1]

Molecular Formula C₉H₇BrO [1]

Molecular Weight 211.055 g/mol [1]

Exact Mass 209.96800 u [1]

LogP (octanol/water) 3.50370 [1]

Polar Surface Area 13.14 Å² [1]

Boiling Point Not available

Melting Point Not available

Density Not available

1.2. Structural and Spectroscopic Data

The structural elucidation of 2-Bromo-3-methylbenzofuran is typically achieved through a

combination of spectroscopic techniques. Below are the expected characteristic signals.

1.2.1. ¹H and ¹³C NMR Spectroscopy

While a specific spectrum for this exact compound is not publicly available, the expected

chemical shifts can be inferred from the structure and data for similar compounds.

¹H NMR
Expected Chemical
Shift (ppm)

Multiplicity Integration

Aromatic Protons 7.2 - 7.6 Multiplet 4H

Methyl Protons (-CH₃) ~2.3 Singlet 3H
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¹³C NMR Expected Chemical Shift (ppm)

Aromatic Carbons 110 - 155

Quaternary Carbon (C-Br) ~115

Quaternary Carbon (C-CH₃) ~120

Methyl Carbon (-CH₃) ~10

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

C-H (aromatic) 3100 - 3000 Medium

C-H (alkane) 3000 - 2850 Medium

C=C (aromatic) 1600 - 1450 Medium-Strong

C-O (aryl ether) 1250 - 1200 Strong

C-Br 680 - 515 Medium-Strong

1.2.3. Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), 2-Bromo-3-methylbenzofuran will exhibit a

characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes

(⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.
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Ion m/z Description

[M]⁺ 210 Molecular ion with ⁷⁹Br

[M+2]⁺ 212 Molecular ion with ⁸¹Br

[M-Br]⁺ 131 Loss of bromine atom

Base Peak 131
Typically the most abundant

fragment

Experimental Protocols
2.1. Synthesis of 2-Bromo-3-methylbenzofuran

A common method for the synthesis of 2-bromo-3-methylbenzofuran involves the bromination

of 3-methylbenzofuran using N-bromosuccinimide (NBS).

Materials:

3-Methylbenzofuran

N-Bromosuccinimide (NBS)

Benzoyl peroxide (initiator)

Carbon tetrachloride (CCl₄) or other suitable solvent

Sodium bicarbonate solution (aqueous)

Brine

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Hexane and ethyl acetate (eluent)

Procedure:
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Dissolve 3-methylbenzofuran (1 equivalent) in dry carbon tetrachloride in a round-bottom

flask equipped with a reflux condenser and a magnetic stirrer.

Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide to

the solution.

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer

chromatography (TLC). The reaction is typically complete within a few hours.

After completion, cool the reaction mixture to room temperature.

Filter the mixture to remove the succinimide byproduct.

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the

crude product.

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate

gradient to yield pure 2-Bromo-3-methylbenzofuran.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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